Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications and unique chemical properties.
The compound is primarily synthesized through organic reactions involving tert-butyl 2-oxo-2-(2-oxoethyl)acetate and appropriate amines under controlled conditions. The synthesis methods have been documented in scientific literature and patent applications, highlighting optimized routes for both laboratory and industrial production.
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate falls under the category of spirocyclic compounds, which are known for their complex molecular frameworks and diverse chemical reactivity. It is classified as an organic compound with significant relevance in pharmaceutical development and chemical synthesis.
The synthesis of tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the following steps:
The industrial synthesis mirrors laboratory methods but is scaled up to optimize yield and efficiency, employing industrial-grade reagents and solvents to ensure quality control throughout the process.
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate features a spirocyclic structure that includes:
The molecular formula of this compound is , with a molecular weight of approximately . Its unique arrangement allows for specific interactions with biological targets.
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and conditions applied, allowing for a diverse array of derivatives that can be tailored for particular applications.
The mechanism of action for tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors:
Studies are ongoing to elucidate the precise pathways involved in its action within biological systems, particularly focusing on its efficacy as a pharmaceutical intermediate.
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically appears as a white to off-white crystalline powder. Its melting point ranges from to , indicating moderate thermal stability.
The compound exhibits a range of chemical properties due to its functional groups:
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate has several applications across different scientific fields:
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 1934939-07-7) exemplifies molecular elegance through its compact yet functionally rich spirocyclic architecture. Its chemical identity is defined by the molecular formula C₁₂H₁₉NO₄ (molecular weight: 241.29 g/mol), featuring a stereogenic spiro carbon center that orchestrates the orthogonal orientation of two distinct ring systems [1] [5]. The first ring constitutes a γ-lactam (5-azaspiro framework) bearing a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom—a critical feature enhancing the compound's stability and handling properties during synthetic manipulations. The second ring system is a tetrahydrofuran-derived γ-lactone (2-oxa component), terminated by a ketone functionality at the 8-position [5] [7]. This strategic placement of the carbonyl group introduces a site for nucleophilic attack or reduction, enabling versatile downstream derivatization.
Table 1: Key Structural Attributes of Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Property | Value |
---|---|
IUPAC Name | tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate |
Molecular Formula | C₁₂H₁₉NO₄ |
Molecular Weight | 241.29 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC12COC2 |
InChIKey | KCVWOYFQUITJMT-UHFFFAOYSA-N |
Functional Groups | tert-butyl carbamate, γ-lactam, γ-lactone, ketone |
Bioisosteric Potential | Glutamic acid mimetic |
Functionally, this compound exhibits multifaceted reactivity. The Boc group undergoes acid-mediated deprotection to unveil a secondary amine, a crucial transformation for introducing diverse pharmacophores. Concurrently, the ketone moiety (8-oxo group) serves as a handle for reductive amination or nucleophilic addition reactions, allowing structural diversification at this position. The embedded γ-lactone provides additional opportunities for ring-opening reactions under nucleophilic or reducing conditions, potentially yielding hydroxy-acid derivatives [4] [6]. Commercial availability in high purity (≥97%) further enhances its utility as a synthetic intermediate [1] [5]. Crucially, its structural framework serves as a conformationally constrained bioisostere for amino acids like glutamic acid, enabling the design of peptide mimetics with enhanced metabolic stability and receptor selectivity—an application of paramount importance in neuropharmaceutical development [6].
The integration of spiro[3.5]nonane architectures into medicinal chemistry traces back to efforts addressing limitations of flexible linear scaffolds in drug design. Early investigations recognized that the spirocyclic system's inherent rigidity could reduce the entropic penalty associated with target binding while simultaneously improving pharmacokinetic properties through modulation of solubility and rotatable bond count. Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate and its structural congeners emerged as refined solutions to these challenges, particularly following the establishment of efficient synthetic routes documented in patents like CN113214290A [4].
Table 2: Historical Milestones in Spiro[3.5]nonane Derivative Development
Period | Development | Impact |
---|---|---|
Pre-2010s | Exploration of simple spirocyclic amines as conformational constraints | Demonstrated improved potency and selectivity in protease inhibitors |
Early 2010s | Advances in ring-forming methodologies (e.g., cyclization strategies) | Enabled scalable synthesis of functionalized spiro[3.5]nonanes |
Post-2015 | Introduction of aza-oxa variants with Boc protection (e.g., CAS 1934939-07-7) | Provided stable, versatile intermediates for neuropharmaceutical discovery |
~2020 | Recognition as glutamic acid bioisosteres | Facilitated design of metabolically stable peptide analogs |
A seminal advancement arrived with the development of practical synthetic methodologies for aza-oxa spiro[3.5]nonanes. Key innovations included the cyclization of amides or esters with appropriately functionalized precursors, often employing catalysts such as trifluoromethanesulfonic acid or transition metals. For instance, the synthesis of related compounds like tert-butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 1367679-67-1) demonstrated the feasibility of incorporating amino groups at the 8-position via reductive amination of the 8-oxo precursor [6]. This transformation unlocked pathways to nitrogenous derivatives crucial for mimicking amino acid functionalities within bioactive peptides. The commercial availability of tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate through suppliers like AChemBlock and AiFChem further accelerated its adoption in drug discovery programs, providing researchers with direct access to this high-value intermediate without requiring de novo synthesis [1] [5].
The compound’s historical significance is particularly evident in neuropharmaceutical research. Its structural similarity to glutamic acid—achieved through spatial mimicry of the amino acid’s carboxylic acid and amino groups via the lactone and amine functionalities—enabled its use as a bioisostere in glutamate receptor modulators and neuropeptide analogs. This application addressed historical challenges associated with the metabolic instability of endogenous peptides, leading to compounds with enhanced blood-brain barrier penetration and sustained biological activity [6]. The continued evolution of synthetic strategies, including catalytic hydrogenation and optimized ring-closure techniques documented in patents, ensures this spirocyclic framework remains a cornerstone in the design of next-generation therapeutics targeting neurological disorders [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1